2,5-Dicyclopropylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dicyclopropylfuran is an organic compound characterized by a furan ring substituted with cyclopropyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dicyclopropylfuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,5-dicyclopropyl-1,4-diketone in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate enol, which then undergoes cyclization to form the furan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dicyclopropylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the furan ring.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
2,5-Dicyclopropylfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-dicyclopropylfuran involves its interaction with specific molecular targets. The cyclopropyl groups can induce strain in the molecule, making it more reactive towards certain chemical reactions. The furan ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2,5-Dimethylfuran: Similar structure but with methyl groups instead of cyclopropyl groups.
2,5-Diphenylfuran: Contains phenyl groups at the 2 and 5 positions.
2,5-Diethylfuran: Substituted with ethyl groups.
Uniqueness: 2,5-Dicyclopropylfuran is unique due to the presence of cyclopropyl groups, which introduce significant ring strain and influence the compound’s reactivity. This makes it distinct from other furan derivatives and provides unique opportunities for chemical transformations and applications.
Properties
IUPAC Name |
2,5-dicyclopropylfuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-7(1)9-5-6-10(11-9)8-3-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJRFMMQOARWKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(O2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.